2-Amino-3,5-dibromo-4,6-dichlorophenol
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Overview
Description
2-Amino-3,5-dibromo-4,6-dichlorophenol is an organic compound with the molecular formula C6H3Br2Cl2NO and a molecular weight of 335.81 g/mol . This compound is characterized by the presence of amino, bromine, and chlorine substituents on a phenol ring, making it a highly substituted phenolic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-4,6-dichlorophenol typically involves the bromination and chlorination of a phenolic precursor followed by the introduction of an amino group. One common method includes:
Bromination and Chlorination: Starting with a phenol derivative, bromine and chlorine are introduced under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, amines, other nucleophiles.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
2-Amino-3,5-dibromo-4,6-dichlorophenol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Amino-2,6-dichlorophenol: Another highly substituted phenolic compound with similar properties.
2-Amino-3,5-dibromo-6-methylpyridine: A related compound with a pyridine ring instead of a phenol ring.
Uniqueness: 2-Amino-3,5-dibromo-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, bromine, and chlorine substituents makes it a versatile compound for various applications.
Properties
Molecular Formula |
C6H3Br2Cl2NO |
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Molecular Weight |
335.80 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-4,6-dichlorophenol |
InChI |
InChI=1S/C6H3Br2Cl2NO/c7-1-3(9)2(8)5(11)6(12)4(1)10/h12H,11H2 |
InChI Key |
FVBRCESUKGOXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)O)N |
Origin of Product |
United States |
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